2-Bromo-4-fluoro-6-methoxypyridine
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Overview
Description
2-Bromo-4-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methoxypyridine typically involves the bromination and fluorination of methoxypyridine derivatives. One common method includes the reaction of 4-fluoro-2-methoxypyridine with bromine in the presence of a suitable solvent and catalyst under controlled temperature conditions . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using advanced chemical reactors and continuous flow systems. These methods ensure efficient production with high throughput and minimal by-products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-fluoro-6-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine: Similar in structure but lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-5-fluoro-4-methoxypyridine: Another closely related compound with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-Bromo-4-fluoro-6-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for targeted synthesis and specialized applications in various fields.
Properties
Molecular Formula |
C6H5BrFNO |
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Molecular Weight |
206.01 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 |
InChI Key |
WNZHFGHBFJCDLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)F)Br |
Origin of Product |
United States |
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